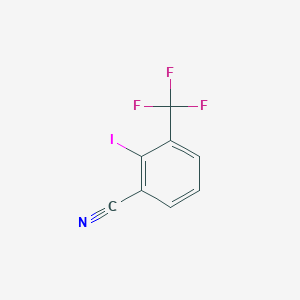

2-Iodo-3-(trifluoromethyl)benzonitrile

Description

Significance of Halogenated and Trifluoromethylated Aromatic Scaffolds in Organic Synthesis

Halogenated and trifluoromethylated aromatic compounds are of paramount importance in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The inclusion of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties. mdpi.com This group is known to enhance metabolic stability, increase lipophilicity (the ability to dissolve in fats, oils, and lipids), and improve binding affinity to biological targets mdpi.comresearchgate.net. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the aromatic ring mdpi.com.

The presence of a halogen, such as iodine, on the aromatic scaffold provides a reactive "handle" for a variety of chemical transformations. Aryl halides are key substrates in numerous cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to building the complex molecular architectures required for many modern drugs and materials chemimpex.com.

Overview of Aryl Halide and Nitrile Chemistry in Modern Synthetic Strategies

Aryl halides, particularly aryl iodides, are highly valued in modern synthetic strategies due to their reactivity in a wide range of catalytic cross-coupling reactions, including the Suzuki and Sonogashira reactions smolecule.com. These reactions allow for the precise and efficient construction of complex molecular frameworks from simpler starting materials.

The nitrile group (-CN) is also a highly versatile functional group in organic synthesis researchgate.net. It can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a valuable synthon for a diverse array of chemical products nbinno.com. Furthermore, the nitrile group can participate in various cycloaddition reactions to form heterocyclic compounds, which are common structural motifs in pharmaceuticals researchgate.net. The combination of both an aryl halide and a nitrile group on the same aromatic ring, as seen in 2-Iodo-3-(trifluoromethyl)benzonitrile, therefore offers a powerful platform for the synthesis of a wide range of complex and valuable molecules.

A notable method for the synthesis of this compound involves a one-pot reaction. This process utilizes a Lewis acidic lithium cation to facilitate the deprotonation of ortho-hydrogen atoms on the aromatic ring, which is then followed by the introduction of iodine to yield the final product smolecule.com.

The strategic placement of the iodo, trifluoromethyl, and nitrile groups on the benzonitrile (B105546) scaffold of this compound provides chemists with a powerful tool for the synthesis of novel compounds with tailored properties for a variety of applications, from drug discovery to materials science.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 905600-49-9 | C8H3F3IN |

| 4-Iodo-2-(trifluoromethyl)benzonitrile | 101066-87-9 | C8H3F3IN |

| 2-(Trifluoromethyl)benzonitrile (B1294956) | 447-60-9 | C8H4F3N |

| Property | Value |

| Molecular Formula | C8H3F3IN |

| Molecular Weight | 297.02 g/mol |

| CAS Number | 905600-49-9 |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3IN/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUFWPQURMBLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650227 | |

| Record name | 2-Iodo-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905600-49-9 | |

| Record name | 2-Iodo-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905600-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Iodo 3 Trifluoromethyl Benzonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides, particularly those bearing strong electron-withdrawing groups. diva-portal.orgnih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govbris.ac.uk

The reactivity of 2-Iodo-3-(trifluoromethyl)benzonitrile in SNAr reactions is profoundly affected by its substituents. The trifluoromethyl (-CF₃) and cyano (-CN) groups are powerful electron-withdrawing groups, which activate the benzene (B151609) ring towards nucleophilic attack. nih.gov This activation is most pronounced at the positions ortho and para to these groups, as the negative charge of the intermediate can be effectively delocalized onto them.

In this specific molecule, the iodine atom is located at the C2 position, ortho to both the C1-cyano group and the C3-trifluoromethyl group. A nucleophile will attack the carbon atom bearing the leaving group (the iodine), as this position is highly electron-deficient. The rate of SNAr reactions generally follows the order F > Cl > Br > I for the leaving group, based on the electronegativity and the stability of the first, rate-determining step. However, the C-I bond is the weakest carbon-halogen bond, which facilitates its cleavage in the second step of the reaction. In some cases, particularly with highly polarizable nucleophiles, the high polarizability of the iodine atom can also play a role in stabilizing the transition state, making iodo-substituted arenes surprisingly reactive. researchgate.net

The combined electron-withdrawing effect of the -CN and -CF₃ groups significantly lowers the energy of the transition state leading to the Meisenheimer intermediate, thereby increasing the reaction rate compared to a less substituted iodobenzene.

The formation and stability of the Meisenheimer complex are central to the SNAr mechanism. nih.gov This anionic σ-adduct is stabilized when the negative charge can be delocalized effectively throughout the aromatic system. bris.ac.uk In the case of this compound, the attacking nucleophile adds to the C2 carbon, forming a tetrahedral intermediate.

The negative charge of this intermediate is delocalized across the benzene ring and, crucially, onto the electron-withdrawing cyano and trifluoromethyl groups.

Inductive Effect: The highly electronegative fluorine atoms in the trifluoromethyl group exert a strong negative inductive effect (-I), withdrawing electron density from the ring and stabilizing the anionic charge. The nitrogen atom of the cyano group also contributes a -I effect.

Resonance Effect: The cyano group provides significant stabilization through resonance (-M effect), allowing the negative charge to be delocalized onto the nitrogen atom.

Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization Reactions

The aryl iodide moiety in this compound serves as an excellent electrophile in a wide array of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition by low-valent metal complexes, particularly those of palladium, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura and Sonogashira reactions are powerful palladium-catalyzed methods for forming C-C bonds. nii.ac.jpchemrxiv.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. The aryl iodide in this compound is a highly effective coupling partner. The general catalytic cycle involves the oxidative addition of a Pd(0) catalyst to the C-I bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.govnasa.gov It is typically co-catalyzed by palladium and a copper(I) salt. The reaction with this compound would proceed via oxidative addition of Pd(0) to the C-I bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation to the palladium complex, and subsequent reductive elimination affords the arylated alkyne.

The table below illustrates potential outcomes of these coupling reactions with this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-3-(trifluoromethyl)benzonitrile |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzonitrile |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Phenylethynyl)-3-(trifluoromethyl)benzonitrile |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, piperidine | 2-((Trimethylsilyl)ethynyl)-3-(trifluoromethyl)benzonitrile |

Palladium-catalyzed C-H activation and functionalization have emerged as powerful tools for molecular synthesis. nih.gov In C-H annulation reactions, an aryl halide like this compound can react with a substrate containing an activatable C-H bond to construct a new ring system. These reactions often proceed through a catalytic cycle involving:

Oxidative addition of Pd(0) to the C-I bond of this compound.

Coordination of the second reactant, often guided by a directing group.

C-H bond activation/cleavage to form a palladacycle intermediate.

Reductive elimination to form the annulated product and regenerate the Pd(0) catalyst.

For instance, reaction with an alkene or another arene possessing a suitable C-H bond could lead to the formation of polycyclic aromatic structures. The specific regioselectivity of the C-H activation step is a critical factor, often controlled by steric and electronic effects or the presence of a directing group on the coupling partner. nih.gov

The formation of carbon-nitrogen bonds via cross-coupling is fundamental in the synthesis of pharmaceuticals and other functional materials. Both copper and palladium catalysts are effective for the N-arylation of various substrates using aryl halides. cmu.edumdpi.com

Copper(I)-Catalyzed Arylation (Ullmann Condensation): This classic method is particularly useful for the N-arylation of nitrogen-containing heterocycles like imidazoles, pyrazoles, and indoles, as well as amines. nih.govorganic-chemistry.orgnih.gov The reaction of this compound with a nitrogen nucleophile in the presence of a Cu(I) salt (e.g., CuI) and a base (e.g., K₂CO₃ or Cs₂CO₃) would yield the corresponding N-arylated product. researchgate.net This method is often favored for its cost-effectiveness compared to palladium. nih.gov

Palladium(0)-Catalyzed Arylation (Buchwald-Hartwig Amination): This is a highly versatile and widely used method for coupling aryl halides with a broad range of primary and secondary amines, amides, and heterocycles. nih.gov The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., BINAP, XPhos). The reaction of this compound under these conditions provides a reliable route to various N-arylated compounds.

The following table summarizes representative N-arylation reactions.

| Reaction Type | Nitrogen Substrate | Catalyst System (Typical) | Product |

| Copper-Catalyzed | Imidazole | CuI, L-proline, K₂CO₃ | 2-(1H-Imidazol-1-yl)-3-(trifluoromethyl)benzonitrile |

| Copper-Catalyzed | Pyrrolidine | CuI, DMEDA, K₃PO₄ | 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile |

| Palladium-Catalyzed | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Phenylamino)-3-(trifluoromethyl)benzonitrile |

| Palladium-Catalyzed | Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 2-(Morpholino)-3-(trifluoromethyl)benzonitrile |

C-S Coupling Reactions for Thioether and Related Sulfur-Containing Compound Synthesis

The carbon-iodine bond in this compound is a key site for C-S cross-coupling reactions, a powerful method for the synthesis of aryl thioethers. These reactions are of significant interest due to the prevalence of the aryl thioether motif in pharmaceuticals and materials science. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups on the aromatic ring enhances the reactivity of the C-I bond towards oxidative addition in catalytic cycles.

Various transition metal-based catalytic systems have been developed for the efficient coupling of aryl halides with thiols. Copper-catalyzed methodologies, in particular, offer a cost-effective and efficient means for C-S bond formation. For instance, ligand-free copper(I) iodide (CuI) can effectively catalyze the coupling of aryl iodides with a diverse range of thiols. These reactions typically proceed under mild conditions, employing a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or even under solvent-free conditions. The high reactivity of aryl iodides compared to other aryl halides ensures good chemoselectivity in these transformations.

Palladium-catalyzed systems also provide a robust platform for the synthesis of aryl thioethers from aryl halides. While these systems are also highly effective, they often necessitate the use of specialized ligands to achieve high efficiency and substrate scope. The general mechanism for these coupling reactions involves the oxidative addition of the aryl iodide to a low-valent metal center, followed by reaction with a metal-thiolate complex and subsequent reductive elimination to afford the aryl thioether product and regenerate the active catalyst.

Recent advancements have also explored visible-light-promoted, metal-free C-S cross-coupling reactions. These methods leverage the formation of an electron donor-acceptor complex between a thiolate and the aryl halide, which upon photoexcitation, can lead to the formation of an aryl radical and subsequent C-S bond formation. Given the electronic properties of this compound, it is a suitable candidate for such transformations.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) | Ligand-Free | K₂CO₃ or NEt₃ | NMP, DMF, or Solvent-Free | 100 |

| Palladium Acetate (Pd(OAc)₂) | Phosphine-based | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |

| Indium(III) Triflate (In(OTf)₃) | TMEDA | KOH | DMSO | 135 |

Radical and Single-Electron Transfer (SET) Processes

Reactivity of Aromatic Carbonitrile Radical Anions in Arylation Chemistry

Aromatic carbonitrile radical anions can serve as potent nucleophiles in arylation reactions, particularly with fluorinated benzonitriles. Research has demonstrated the phenylation of fluorobenzonitriles using the sodium salt of a benzonitrile (B105546) radical anion in liquid ammonia. figshare.com This reaction proceeds via the substitution of a fluorine atom on the fluorobenzonitrile by the phenyl group of the benzonitrile radical anion, yielding cyanobiphenyls. figshare.com In this process, the radical anion functions as an ipso-carbon nucleophile, leading to the displacement of the cyano group from the attacking radical anion. figshare.com This novel reactivity opens avenues for synthesizing complex cyanobisarenes from fluorinated substrates that are activated towards nucleophilic aromatic substitution. figshare.com Given the presence of the trifluoromethyl group, this compound would be highly activated towards such nucleophilic attack, although the iodine atom would likely be the more facile leaving group compared to a fluorine atom in a polyfluorinated system.

Photoredox Catalysis in Intramolecular Homolytic Substitution Reactions

Photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from aryl halides under mild conditions. These radicals can then participate in intramolecular homolytic substitution (SHi) reactions to form various heterocyclic structures. The process typically involves the single-electron reduction of the aryl halide by an excited photocatalyst to form a radical anion, which then fragments to release a halide anion and the desired aryl radical.

For a molecule like this compound, if tethered to a suitable nucleophilic group, this strategy could be employed for the synthesis of novel heterocyclic systems. The aryl radical generated at the C2 position could undergo intramolecular cyclization, with the nitrile and trifluoromethyl groups influencing the regioselectivity and efficiency of the ring closure. Studies have shown that organo-photocatalysts can effectively mediate the dehalogenation of aryl halides, allowing for the intramolecular trapping of the resulting C(sp²)-centered radical by heteroatoms such as sulfur, phosphorus, and silicon.

| Feature | Description |

|---|---|

| Radical Generation | Single-electron reduction of the C-I bond by an excited photocatalyst. |

| Reaction Conditions | Typically mild, often at room temperature with visible light irradiation. |

| Substrate Scope | Applicable to a wide range of aryl halides, including iodides. |

| Potential Application | Synthesis of fused heterocyclic systems via intramolecular cyclization. |

Electron Transfer Reactions with Platinum Hydride Complexes and Fluorinated Benzonitriles

The study of electron transfer (ET) dynamics in fluorinated benzonitriles provides fundamental insights into their reactivity. Research on self-assembled monolayers of fluorinated benzonitriles has explored the influence of molecular dipole moments, tuned by the position of fluorine atoms, on ET processes. These studies, utilizing techniques like resonant Auger electron spectroscopy, have elucidated the pathways of electron transfer from the terminal nitrile group to a substrate. It was found that the ET pathway is significantly more efficient when the electron transfer proceeds through a delocalized π* orbital spanning the entire benzonitrile moiety, as opposed to a localized orbital on the nitrile group. While direct studies on the reaction of this compound with platinum hydride complexes are not prevalent, the fundamental understanding of ET in fluorinated benzonitriles suggests that the electronic properties of the molecule would play a crucial role in such interactions. The strongly electron-withdrawing substituents would lower the energy of the LUMO, making the molecule a good electron acceptor and thus susceptible to reactions initiated by electron transfer from a donor species like a platinum hydride complex.

Targeted Functional Group Transformations of the Benzonitrile Moiety

Selective Reduction Reactions of the Nitrile Group

The selective reduction of the nitrile group in a multifunctional molecule like this compound to a primary amine is a valuable synthetic transformation. The presence of other reducible functional groups, such as the carbon-iodine bond, necessitates the use of chemoselective reducing agents.

The reactivity of the nitrile group towards reduction is significantly influenced by the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, such as the trifluoromethyl group in the target molecule, activates the nitrile group, making its reduction more facile. For instance, diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to effectively reduce benzonitriles. acs.org Reductions of benzonitriles bearing electron-withdrawing substituents proceed much faster and in higher yields compared to those with electron-donating groups. acs.org This increased reactivity allows for selective reduction of the nitrile group in the presence of less reactive functional groups, such as esters, under mild conditions. acs.org Another approach involves the use of sodium borohydride in conjunction with a Lewis acid like boron trifluoride etherate, which can selectively reduce nitriles in the presence of other sensitive functionalities like aromatic nitro groups.

| Reagent System | Key Features |

|---|---|

| Diisopropylaminoborane / cat. LiBH₄ | Enhanced reactivity for nitriles with electron-withdrawing groups. acs.org |

| Sodium Borohydride / Boron Trifluoride Etherate | Effective for selective reductions in the presence of other functional groups. |

Hydrolysis and Derivatization of the Cyano Functionality

The cyano group of this compound is susceptible to a variety of chemical transformations, most notably hydrolysis to form amides and carboxylic acids, and cycloaddition reactions to yield tetrazoles. These reactions are critically dependent on the reaction conditions and the electronic nature of the benzonitrile.

Hydrolysis to Amides and Carboxylic Acids:

The conversion of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions. For electron-deficient nitriles like this compound, the reaction is facilitated by the increased electrophilicity of the nitrile carbon.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilic character of the carbon atom, making it more susceptible to nucleophilic attack by water. In contrast, basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. Due to the presence of the electron-withdrawing trifluoromethyl group, the nitrile carbon in this compound is particularly electron-poor, which should, in principle, favor hydrolysis. However, the steric hindrance imposed by the ortho-iodo substituent can impede the approach of the nucleophile.

| Product | Reagents and Conditions |

| 2-Iodo-3-(trifluoromethyl)benzamide | H₂SO₄, H₂O, heat or NaOH, H₂O, heat |

| 2-Iodo-3-(trifluoromethyl)benzoic acid | Prolonged heating with H₂SO₄ or NaOH |

Derivatization to Tetrazoles:

A significant derivatization of the cyano group involves the [2+3] cycloaddition reaction with azides to form tetrazoles. This reaction is a powerful tool for the synthesis of these important heterocyclic compounds. The reaction of nitriles with an azide source, such as sodium azide, is a common method for the preparation of 5-substituted-1H-tetrazoles. nih.govnih.gov The presence of electron-withdrawing groups on the nitrile generally facilitates this cycloaddition by lowering the energy of the LUMO of the nitrile, thereby enhancing its interaction with the HOMO of the azide ion. nih.gov

For this compound, the strong electron-withdrawing nature of the trifluoromethyl group is expected to promote the cycloaddition reaction with azides. The reaction typically proceeds in the presence of a Lewis acid or under acidic conditions. nih.gov

| Product | Reagents and Conditions |

| 5-(2-Iodo-3-(trifluoromethyl)phenyl)-1H-tetrazole | NaN₃, Lewis acid (e.g., ZnCl₂) or NH₄Cl |

Comprehensive Analysis of Electronic and Steric Effects of Substituents on Reaction Profiles

The reactivity of this compound is a direct consequence of the interplay between the electronic and steric effects of the iodo and trifluoromethyl substituents.

Electronic Effects:

The combined electron-withdrawing effects of the ortho-iodo and meta-trifluoromethyl groups create a highly electron-deficient benzonitrile, which is expected to exhibit enhanced reactivity towards nucleophilic additions at the cyano group compared to unsubstituted benzonitrile.

Steric Effects:

The most significant steric influence arises from the large iodine atom situated at the ortho position to the cyano group. This "ortho effect" can sterically hinder the approach of reactants to the cyano functionality. figshare.com This steric hindrance can affect the rate and feasibility of reactions. For instance, in the hydrolysis of the nitrile, the approach of a water molecule or a hydroxide ion might be impeded, potentially requiring more forcing reaction conditions compared to a less hindered nitrile.

| Substituent | Position | Electronic Effect | Steric Effect |

| Iodo | ortho | -I > +M (electron-withdrawing) | High steric hindrance |

| Trifluoromethyl | meta | Strong -I (electron-withdrawing) | Moderate steric hindrance |

Computational and Theoretical Investigations of 2 Iodo 3 Trifluoromethyl Benzonitrile

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the molecular and electronic properties of organic molecules. nih.gov For 2-Iodo-3-(trifluoromethyl)benzonitrile, DFT calculations can provide a detailed understanding of its geometry, electron distribution, and reactivity.

DFT calculations enable the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule and is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. science.gov In this compound, the strongly electron-withdrawing trifluoromethyl and cyano groups are expected to create significant regions of positive electrostatic potential (electron deficiency) on the aromatic ring and the carbon atom of the nitrile group. Conversely, the nitrogen atom of the nitrile group and the iodine atom, with their lone pairs of electrons, would exhibit negative electrostatic potential (electron richness).

Predicted Electrophilic and Nucleophilic Sites in this compound:

Electrophilic Sites (prone to nucleophilic attack): The carbon atoms of the aromatic ring, particularly those ortho and para to the electron-withdrawing groups, and the carbon atom of the cyano group.

Nucleophilic Sites (prone to electrophilic attack): The nitrogen atom of the cyano group and the iodine atom.

DFT calculations are instrumental in modeling reaction pathways and calculating the activation energies associated with chemical transformations. acs.org For instance, in reactions involving the substitution of the iodine atom or transformations of the cyano group, DFT can be used to map the potential energy surface, identify transition states, and determine the most favorable reaction mechanism.

Studies on the C-CN bond activation of substituted benzonitriles by transition metal complexes have utilized DFT to understand the influence of substituents on the reaction's thermodynamics and kinetics. utexas.eduacs.org For this compound, DFT could be employed to predict the activation barriers for various synthetic modifications, aiding in the design of efficient reaction conditions.

Quantitative Analysis of Substituent Effects (Taft, Hammett)

The Hammett and Taft equations are linear free-energy relationships that quantify the electronic and steric effects of substituents on the reactivity of aromatic and aliphatic compounds, respectively. iitg.ac.inwikipedia.orgwikipedia.org

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through its strong negative inductive effect (-I). karazin.ua The iodine atom, while also electronegative and exerting a -I effect, can also participate in resonance by donating a lone pair of electrons (+M effect). libretexts.org The net electronic effect of a substituent is a combination of these inductive and mesomeric contributions.

The Hammett substituent constants (σ) provide a quantitative measure of these effects. The σm and σp values represent the electronic influence from the meta and para positions, respectively.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σm | σp |

|---|---|---|

| Iodo (I) | 0.35 | 0.18 |

| Trifluoromethyl (CF3) | 0.44 | 0.57 |

Data sourced from various literature sources. wikipedia.orgoup.com

The positive σ values for both substituents indicate their electron-withdrawing nature. The larger σp value for the -CF3 group highlights its strong electron-withdrawing character through a combination of inductive and resonance effects. The σ value for the iodo substituent reflects its dual nature, with the inductive effect generally outweighing the mesomeric effect in most contexts. libretexts.org

The electron-withdrawing nature of the iodo and trifluoromethyl substituents significantly influences the physicochemical properties of this compound.

Molecular Acidity: The presence of these groups is expected to increase the acidity of the aromatic protons by stabilizing the conjugate base through inductive electron withdrawal. Studies on substituted benzoic acids have shown a correlation between the Hammett constants of the substituents and the pKa of the acid. bluffton.edu

Lipophilicity: Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter in drug design. nih.gov The trifluoromethyl group is known to significantly increase lipophilicity. karazin.ua While the effect of iodine is more variable, it generally contributes to increased lipophilicity as well. The combined effect of both substituents in this compound is a high lipophilicity.

Intermolecular Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. The nitrile group can act as a hydrogen bond acceptor. These interactions can influence the crystal packing and binding of the molecule to biological targets.

Advanced Modeling of Conformational Preferences and Stereoelectronic Properties

The conformation of this compound, particularly the orientation of the substituents relative to the benzene (B151609) ring, can be investigated using advanced computational models.

Due to the presence of ortho substituents, there may be some degree of steric hindrance that could influence the planarity of the molecule. DFT calculations can predict the preferred rotational conformations and the energy barriers between them. mdpi.commdpi.com Studies on ortho-substituted benzonitriles and other aromatic compounds have shown that steric interactions can lead to non-planar geometries. researchgate.net

Stereoelectronic effects, which involve the influence of orbital interactions on molecular conformation and reactivity, are also important. researchgate.net In this compound, the interplay between the electronic properties of the iodo, trifluoromethyl, and cyano groups will dictate the molecule's preferred three-dimensional structure and its interactions with other molecules.

Advanced Spectroscopic Characterization Methods in Research

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Iodo-3-(trifluoromethyl)benzonitrile, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei provide a complete picture of the molecular framework.

The substitution pattern on the aromatic ring of this compound results in a unique set of signals in its NMR spectra, characterized by specific chemical shifts and coupling constants.

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the anisotropic effect of the benzene ring and the electronic effects of the three substituents: the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups, and the iodo (-I) group. ucl.ac.uk The trifluoromethyl and iodo groups, being ortho to each other, will exert significant influence on the adjacent proton, leading to a downfield shift. Protons on the aromatic ring will appear as complex multiplets (doublets or triplets of doublets) due to ortho and meta couplings. wisc.edu

¹³C NMR: The ¹³C NMR spectrum will display signals for each of the eight carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent. The carbon of the nitrile group (-C≡N) typically appears in the 115-120 ppm range. rsc.org The carbon attached to the trifluoromethyl group will show a characteristic quartet pattern due to one-bond coupling with the three fluorine atoms (¹JCF). The carbons attached to the iodine and the other ring carbons will have distinct chemical shifts reflecting the combined inductive and resonance effects of the substituents. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the trifluoromethyl group. It is expected to show a singlet, as there are no other fluorine atoms in the molecule to cause splitting. The chemical shift of the -CF₃ group, typically observed around -60 to -65 ppm relative to CFCl₃, is a sensitive probe of the electronic environment on the aromatic ring. rsc.orgrsc.org

Table 1: Predicted NMR Data for this compound (Note: As specific experimental data is not publicly available, these are predicted values based on known substituent effects and data from analogous compounds like 2-(trifluoromethyl)benzonitrile (B1294956) and other substituted benzonitriles.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |

|---|---|---|

| ¹H | 7.7 - 8.2 | m |

| ¹³C | ~135 (C-I), ~132 (q, C-CF₃), ~115 (CN) | q, ¹JCF ≈ 272 Hz (for C-CF₃) |

| ¹⁹F | -62 to -63 | s |

In-situ NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time, providing kinetic data and helping to identify transient intermediates. nih.govnih.gov For reactions involving this compound, such as copper-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, in-situ NMR can be invaluable. rsc.org

By setting up a reaction directly within an NMR spectrometer, chemists can track the disappearance of starting material signals and the appearance of product signals over time. youtube.com For instance, ¹⁹F NMR is particularly well-suited for this purpose due to its high sensitivity and the clean spectral window where the -CF₃ signal appears. researchgate.net This allows for precise quantification of conversion and reaction rates without the need for sample workup. The technique can reveal the formation of short-lived intermediates that would be undetectable by conventional analysis, thus offering deep mechanistic insights into the reaction pathway. nih.gov While specific studies on this compound using this method are not widely reported, the principles are directly applicable to investigate its reactivity. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is an essential analytical technique that provides information on the molecular weight and structural features of a compound. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula. researchgate.netlongdom.org

For this compound (C₈H₃F₃IN), the calculated exact mass is 296.9262 Da. An HRMS measurement confirming this mass provides definitive evidence of the compound's identity.

In addition to the molecular ion peak (M⁺), the mass spectrum will exhibit a characteristic fragmentation pattern that yields structural information. chemguide.co.uk The fragmentation of this compound upon electron impact ionization would likely proceed through several pathways: libretexts.orglibretexts.org

Loss of the iodine atom: Cleavage of the C-I bond, the weakest bond on the aromatic ring, would result in a significant fragment at [M-127]⁺.

Loss of the trifluoromethyl group: Fragmentation could involve the loss of a ·CF₃ radical, leading to a peak at [M-69]⁺.

Loss of the nitrile group: A fragment corresponding to the loss of ·CN would appear at [M-26]⁺.

Loss of fluorine: A peak corresponding to [M-19]⁺ from the loss of a single fluorine atom is also possible.

The relative intensities of these fragment ions, particularly the most abundant one (the base peak), are diagnostic for the compound's structure. youtube.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ijtsrd.com The resulting spectra serve as a molecular "fingerprint" and confirm the presence of specific functional groups.

For this compound, the key vibrational modes are:

C≡N Stretch: A sharp, intense absorption in the FTIR spectrum and a strong band in the Raman spectrum are expected in the range of 2220-2240 cm⁻¹. The exact position is sensitive to the electronic effects of the other ring substituents. researchgate.net

C-F Stretches: The trifluoromethyl group gives rise to very strong, characteristic absorptions in the FTIR spectrum, typically in the 1100-1350 cm⁻¹ region.

Aromatic C=C Stretches: The benzene ring vibrations will appear as a series of bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C-I Stretch: The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range, and is often weak in FTIR but may be more prominent in the Raman spectrum.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique specifically designed to detect and characterize chemical species with unpaired electrons, such as free radicals. wikipedia.orgyoutube.comyoutube.com While this compound is a diamagnetic molecule (no unpaired electrons) and thus ESR-inactive, the technique is exceptionally useful for studying reactions where it might be converted into a radical intermediate. wikipedia.org

A key potential application of ESR is in studying the homolytic cleavage of the carbon-iodine bond. The C-I bond is relatively weak and can be cleaved under certain conditions, such as photolysis (UV irradiation) or in the presence of radical initiators, to form a 2-cyano-3-(trifluoromethyl)phenyl radical.

Reaction: C₈H₃F₃IN → [C₈H₃F₃N]• + I•

ESR spectroscopy could be used to "trap" and detect this transient phenyl radical intermediate. acs.org The resulting ESR spectrum would provide valuable information, including the g-factor and hyperfine coupling constants, which reveal details about the electronic structure and the distribution of the unpaired electron within the radical. researchgate.net Such studies are fundamental to understanding radical-mediated reaction mechanisms involving this compound.

X-Ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and details of intermolecular interactions in the crystal lattice. While the specific crystal structure of this compound has not been reported in publicly accessible databases, analysis of closely related structures, such as other iodinated benzonitriles, provides significant insight. researchgate.netmdpi.com

For instance, the crystal structure of a derivative, 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, has been determined, showing a planar geometry for the benzene ring and its substituents. beilstein-journals.org In such structures, the packing is often governed by specific intermolecular interactions. For this compound, one would expect to observe:

Halogen Bonding: A significant interaction between the electrophilic region on the iodine atom (σ-hole) of one molecule and the nitrogen lone pair of the nitrile group of a neighboring molecule (N···I interaction). This is a common and structure-directing interaction in iodo-nitrile compounds.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Resulting from the polar -CN and -CF₃ groups.

These interactions dictate the solid-state packing of the molecules, which can influence physical properties such as melting point and solubility. A full X-ray diffraction study would provide the definitive data on these structural parameters.

Applications in Advanced Organic Synthesis and Chemical Biology

Strategic Building Block in the Synthesis of Complex Molecular Architectures

The unique structural features of 2-Iodo-3-(trifluoromethyl)benzonitrile, namely the presence of an electron-withdrawing trifluoromethyl group, a cyano moiety, and a versatile iodine atom, make it an invaluable precursor for the synthesis of a diverse array of complex molecules. The iodine atom can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The trifluoromethyl group, on the other hand, imparts unique electronic properties and can influence the reactivity of the aromatic ring, while the nitrile group can be transformed into other functional groups or participate in cyclization reactions.

Synthesis of Fluorinated Heterocyclic Compounds (e.g., Indoles, Pyridines, Quinazolines)

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in a vast number of pharmaceuticals. nih.gov The synthesis of these compounds often relies on the use of fluorinated building blocks, and this compound serves as a key starting material in this regard.

Indoles: The synthesis of trifluoromethyl-substituted indoles, a common motif in biologically active compounds, can be achieved through various synthetic strategies. While direct synthesis from this compound is not extensively documented, analogous trifluoromethylated anilines are common precursors. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines provides an efficient route to 2-(trifluoromethyl)indoles. organic-chemistry.org This suggests the potential for converting this compound into a suitable aniline derivative, which could then undergo cyclization to form the desired indole (B1671886) scaffold. Another approach involves the treatment of 3-substituted indoles with Selectfluor to yield 3-fluorooxindoles, highlighting the utility of fluorinating agents in modifying the indole core. organic-chemistry.org

Pyridines: The construction of fluorinated pyridines can be accomplished through methods such as the Rh(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov While this method does not directly employ this compound, the principles of C-H activation and cyclization are applicable to derivatives of this compound. Furthermore, the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor® offers a pathway to fluorinated 3,6-dihydropyridines, which can be subsequently converted to the corresponding pyridines. nih.gov

Quinazolines: Fluorinated quinazolines, known for their diverse pharmacological activities including CNS depressant effects, are often synthesized from fluorinated precursors. nih.gov Metal-free synthetic routes to 2-substituted quinazolines have been developed, for example, through the green oxidation of o-aminobenzylamines. nih.gov The conversion of this compound to an appropriate amino derivative would open up pathways for its incorporation into the quinazoline (B50416) scaffold.

Construction of Biologically Active Scaffolds for Drug Discovery

The development of novel molecular scaffolds is a cornerstone of modern drug discovery. The unique combination of functional groups in this compound makes it an attractive starting point for the synthesis of diverse and biologically relevant scaffolds. The principles of scaffold-based drug design often involve the creation of a core structure that can be readily modified to optimize interactions with a biological target.

For example, the tetrahydroindolo[2,3-a]quinolizine scaffold, present in numerous natural products with a wide range of biological activities, is a target of significant synthetic interest. researchgate.net While direct synthesis from this compound is not reported, the methodologies used to construct such complex polycyclic systems often rely on building blocks with versatile functional groups that can participate in multi-step reaction cascades. The reactivity of the iodo and nitrile groups in this compound could be harnessed for such synthetic strategies.

Contributions to Medicinal Chemistry Research

The introduction of a trifluoromethyl group into a drug candidate can have profound effects on its pharmacological profile. This is due to the unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity.

Modulation of Pharmacological Properties and Bioavailability via Trifluoromethylation

The trifluoromethyl group is a well-established pharmacophore that can significantly impact the properties of a drug molecule. Its incorporation can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body, leading to improved bioavailability and potentially allowing for less frequent dosing.

Increased Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

Altered Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, potentially leading to stronger interactions with the target protein. This can result in increased potency.

Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor.

The strategic placement of a trifluoromethyl group, as facilitated by building blocks like this compound, is therefore a key strategy in drug design.

Exploration of N-Trifluoromethyl Motifs in Novel Drug Candidates

The direct attachment of a trifluoromethyl group to a nitrogen atom (N-CF3) creates a unique functional group with distinct properties. N-trifluoromethyl compounds are gaining increasing attention in medicinal chemistry. researchgate.netnih.gov The synthesis of these motifs can be challenging, and the development of new methodologies is an active area of research. While direct trifluoromethylation of nitrogen atoms is one approach, the use of building blocks already containing the CF3 group can be a more efficient strategy. Starting from this compound, the nitrile group could be reduced to an amine, which could then be incorporated into a larger molecule, effectively introducing the trifluoromethyl-phenyl moiety.

Role as an Intermediate in Pharmaceutical Synthesis (e.g., Enzalutamide Derivatives)

One of the most significant applications of trifluoromethyl-benzonitrile derivatives is in the synthesis of the anti-cancer drug enzalutamide. While the specific isomer this compound is not directly cited in the primary synthesis of enzalutamide, a closely related compound, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is a key intermediate. google.comepo.orggoogle.comwipo.int This intermediate is typically derived from 4-amino-2-(trifluoromethyl)benzonitrile. This highlights the importance of the trifluoromethyl-benzonitrile scaffold in the synthesis of this life-saving medication. The synthesis of enzalutamide derivatives often involves the reaction of the isothiocyanate intermediate with an appropriate amine, followed by cyclization to form the thiohydantoin core of the drug.

Applications in Agrochemical Development

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern agrochemical design. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a molecule, which are critical factors in the development of effective pesticides and herbicides. Compounds such as this compound serve as valuable building blocks in the synthesis of these complex agrochemicals due to their unique combination of reactive functional groups. The trifluoromethyl group provides the desired enhancement of biological activity, while the iodo and nitrile groups offer versatile handles for further chemical transformations.

Synthesis of Fluorinated Agrochemicals (e.g., Herbicides, Fungicides)

This compound is a key intermediate for creating a variety of fluorinated agrochemicals. The carbon-iodine bond is particularly useful for undergoing cross-coupling reactions, allowing for the construction of more complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl and nitrile groups influences the reactivity of the aromatic ring, guiding synthetic strategies.

The introduction of trifluoromethyl groups into agrochemicals is a well-established strategy to improve their efficacy. nih.gov This is because the C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation within the target pest or plant, thereby prolonging the active life of the chemical. Furthermore, the lipophilicity imparted by the CF3 group can improve the compound's ability to penetrate biological membranes, leading to better uptake and transport to the site of action.

| Property Enhanced by Fluorination | Biochemical Rationale | Example Agrochemical Class |

|---|---|---|

| Metabolic Stability | The high strength of the C-F bond resists enzymatic cleavage, prolonging the molecule's active lifespan. nih.gov | Fungicides, Herbicides |

| Lipophilicity | Increases the molecule's ability to pass through waxy cuticles of plants and cell membranes of pests. nih.gov | Insecticides, Nematicides |

| Binding Affinity | The electronegativity of fluorine can alter the electronic properties of the molecule, leading to stronger interactions with target enzymes or receptors. | Herbicides (enzyme inhibitors) |

| Bioavailability | Enhanced lipophilicity and stability contribute to better absorption and translocation within the target organism. | Systemic Fungicides |

Functional Materials Science Applications

The unique electronic properties conferred by the trifluoromethyl group make this compound a compound of interest in materials science. The strong electron-withdrawing nature of both the -CF3 and -CN groups significantly polarizes the aromatic ring, while the presence of iodine provides a reactive site for polymerization and surface modification reactions. These characteristics are highly desirable for the creation of advanced functional materials.

Development of High-Performance Polymers with Enhanced Thermal Stability and Chemical Resistance

In the aerospace and electronics industries, there is a constant demand for polymers that can withstand extreme conditions. The incorporation of trifluoromethyl groups into polymer backbones is a proven strategy for enhancing thermo-oxidative stability and chemical resistance. nasa.gov The CF3 group can improve the processibility and solubility of otherwise intractable high-performance polymers, such as polyimides and arylene ethers. nasa.gov

Monomers containing trifluoromethyl groups are synthesized and incorporated into copolymers to create materials with high service temperatures. nasa.gov While research has focused on various CF3-containing monomers, a building block like this compound offers potential for creating novel polymers. The iodo- group can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form the polymer backbone, while the nitrile group can be retained for its polarity or subsequently modified to create cross-linking sites, further enhancing thermal and mechanical properties.

| Property | Effect of -CF3 Incorporation | Underlying Mechanism |

|---|---|---|

| Thermal Stability | Increased | High C-F bond energy resists thermal degradation. |

| Chemical Resistance | Enhanced | The fluorinated surface is less susceptible to chemical attack and solvation. |

| Solubility | Improved | The bulky CF3 group disrupts polymer chain packing, allowing solvent penetration. nasa.gov |

| Dielectric Constant | Lowered | Fluorine's high electronegativity and low polarizability reduce the overall dielectric constant. |

| Optical Transparency | Increased | Reduced intermolecular charge transfer and absorption in the visible spectrum. |

Engineering of Low Dielectric Constant Materials and Organic Semiconductors

The development of next-generation microelectronics relies on insulating materials with very low dielectric constants (low-k) to reduce signal delay and power consumption. The incorporation of fluorine is a key strategy for lowering the dielectric constant of materials. The unique electronic properties of trifluoromethylated compounds make them suitable for these advanced applications. nbinno.com The presence of the CF3 group in a polymer matrix can lower its dielectric constant due to the low polarizability of the C-F bond. Therefore, monomers like this compound are potential candidates for synthesizing novel low-k dielectric polymers for use as insulators in integrated circuits.

In the field of organic electronics, modifying the electronic properties of conjugated systems is crucial for developing efficient organic semiconductors. The strong dipole moment and electron-withdrawing character of the trifluoromethyl and nitrile groups in this compound can be used to tune the energy levels (HOMO/LUMO) of organic semiconducting materials. By incorporating this building block into larger conjugated systems via its iodo- group, researchers can engineer materials with specific electronic characteristics for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Utilization in Advanced Battery Technologies and Electronic Components

The search for safer and more efficient energy storage solutions has driven research into new electrolyte formulations and electrode materials for batteries. Derivatives of fluorinated benzonitriles have shown promise in this area. Specifically, derivatives of the isomeric compound 2-Iodo-5-(trifluoromethyl)benzonitrile are used in the development of high-voltage lithium-ion batteries, where they contribute to improving the cyclic stability. The trifluoromethyl and nitrile groups are thought to play a role in forming a stable solid-electrolyte interphase (SEI) layer on the electrode surface, preventing degradation and extending battery life. Given these findings, this compound represents a structurally similar building block that could be explored for the synthesis of novel electrolyte additives or modified polymer binders for advanced battery technologies.

Biochemical Reagent in Proteomics Research for Selective Protein Modification

In the field of chemical biology and proteomics, reagents that can selectively modify proteins are invaluable tools for studying protein function, structure, and interactions. The reactivity of the carbon-iodine bond makes this compound a potential scaffold for the design of novel biochemical probes.

While iodoacetamide-based reagents are commonly used to target cysteine residues, aryl iodides can also participate in metal-catalyzed cross-coupling reactions under biocompatible conditions, opening up possibilities for site-selective protein labeling. A reagent derived from this compound could be designed to attach to specific amino acid side chains on a protein's surface.

Furthermore, the trifluoromethyl group can serve as a useful reporter moiety. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics, and the CF3 group provides a highly sensitive and specific ¹⁹F NMR signal with no background from biological samples. By attaching a this compound-derived tag to a protein, researchers could use ¹⁹F NMR to probe the local environment of the labeled site. This approach is valuable for studying protein conformational changes, ligand binding, and protein-protein interactions. The development of isobaric iodoacetyl tandem mass tags (iodoTMT) for quantitative proteomics highlights the utility of iodine-containing reactive groups for labeling proteins. nih.gov

Reagent in Advanced Analytical Techniques for Detection and Quantification

While direct research detailing the extensive use of this compound as a primary reagent in advanced analytical techniques for detection and quantification is limited, its unique structural and electronic properties suggest its potential utility in several analytical applications. The presence of a trifluoromethyl group, an iodine atom, and a nitrile functional group on a benzene (B151609) ring provides multiple avenues for its application in the development of analytical methods.

The isomeric compound, 4-Iodo-2-(trifluoromethyl)benzonitrile, is noted for its employment as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds, which is crucial for quality control in manufacturing processes chemimpex.com. This suggests that this compound could potentially serve similar roles due to its comparable chemical functionalities.

The primary utility of this compound in an analytical context is likely as a versatile building block for the synthesis of more complex molecules that serve as analytical probes or standards. The reactivity of the iodine atom allows for its participation in cross-coupling reactions, enabling the attachment of this fluorinated benzonitrile (B105546) moiety to other molecules. This could be leveraged to introduce a trifluoromethyl group as a reporter for techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy or as a mass tag in mass spectrometry.

Furthermore, the compound itself could potentially be analyzed using techniques like gas chromatography, given the general volatility of similar small organic molecules smolecule.com. Although specific analytical methods for the detection and quantification of this compound are not extensively documented in scientific literature, its distinct isotopic signature due to the presence of iodine and the trifluoromethyl group would facilitate its identification and quantification via mass spectrometry.

The development of specific analytical methods would likely involve derivatization of the nitrile group or substitution of the iodine atom to enhance detectability or to conjugate it to target analytes. For instance, the nitrile group could be hydrolyzed or reduced to an amine, which could then be labeled with a chromophore or fluorophore for spectrophotometric or fluorometric detection.

Comparative Studies and Future Research Directions

Structure-Reactivity Relationships with Positional Isomers and Analogues

The precise placement of substituents on the benzene (B151609) ring dramatically influences a molecule's chemical behavior. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, primarily through an inductive effect, while the iodo (-I) and cyano (-CN) groups are also strongly deactivating. nih.govlibretexts.org This concentration of electron-withdrawing character on adjacent carbons in 2-iodo-3-(trifluoromethyl)benzonitrile creates a highly electron-deficient aromatic system, which dictates its reactivity in comparison to its positional isomers.

A comparative analysis of the three positional isomers—this compound, 2-iodo-5-(trifluoromethyl)benzonitrile, and 4-iodo-3-(trifluoromethyl)benzonitrile—reveals significant differences in their electronic and steric profiles, which in turn affects their synthetic utility.

The reactivity of the C-I bond is paramount for cross-coupling reactions. In all three isomers, the iodine atom is activated by the presence of electron-withdrawing -CF3 and -CN groups. However, the steric environment and the electronic influence at the site of reaction vary.

This compound : The iodine atom is flanked by a cyano group and a bulky trifluoromethyl group. This steric hindrance can influence the approach of catalysts and coupling partners, potentially requiring more robust catalytic systems or harsher reaction conditions for transformations like Suzuki or Buchwald-Hartwig couplings. The three adjacent electron-withdrawing groups make the C-2 position highly electrophilic.

4-Iodo-3-(trifluoromethyl)benzonitrile : Here, the iodine atom at C-4 is positioned para to the cyano group and meta to the trifluoromethyl group. sigmaaldrich.comsigmaaldrich.com This isomer presents the least steric hindrance around the C-I bond compared to the other two, which could lead to higher reactivity and yields in standard cross-coupling reactions. The electronic activation of the C-I bond is still significant due to the cumulative effects of the -CN and -CF3 groups.

This differential reactivity allows for strategic selection of an isomer based on the desired synthetic outcome, with the understanding that steric accessibility and electronic activation are intricately linked to the substituent pattern.

Table 1: Comparison of Positional Isomers of Iodo-(trifluoromethyl)benzonitrile

| Feature | This compound | 2-Iodo-5-(trifluoromethyl)benzonitrile | 4-Iodo-3-(trifluoromethyl)benzonitrile |

| CAS Number | 1261748-11-1 bldpharm.com | 868166-20-5 biosynth.com | 161320-00-9 sigmaaldrich.comsigmaaldrich.com |

| -I Position | C-2 | C-2 | C-4 |

| -CF3 Position | C-3 | C-5 | C-3 |

| -CN Position | C-1 | C-1 | C-1 |

| Steric Hindrance at C-I | High (flanked by -CN and -CF3) | Moderate (flanked by -CN) | Low |

| Electronic Character | Highly electron-deficient region at C1-C2-C3 | Electron-deficient ring with separated withdrawing groups | Electron-deficient ring, strong para-effect from -CN |

The electronic properties of substituted benzonitriles are governed by a combination of inductive and resonance effects. libretexts.org The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) but has a negligible resonance effect. nih.gov The cyano group withdraws electrons through both inductive and resonance effects (-I, -M). Halogens, like iodine, are inductively withdrawing but can be weakly resonance-donating (+M). libretexts.org

Emerging Synthetic Methodologies for Selective Benzonitrile (B105546) Functionalization

The synthesis of complex, functionalized benzonitriles is a key objective in modern organic chemistry. Recent advancements have moved beyond classical methods towards more efficient, atom-economical, and selective strategies. researchgate.net

A major area of development is the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials like aryl halides or organometallics. acs.orgresearchgate.net This approach allows for the introduction of alkyl, aryl, or other functional groups directly onto the benzonitrile core. For N-heteroarenes, which share some properties with deactivated benzonitriles, C-H functionalization catalyzed by non-precious metals like nickel, iron, and cobalt has seen significant progress. rsc.orgnih.gov These methods often employ a directing group to achieve high regioselectivity.

Radical-initiated functionalization represents another frontier, particularly for introducing functionalities to alkyl nitriles at the α-position. acs.org Tandem or cascade reactions, where multiple bonds are formed in a single operation, are also being developed to rapidly build molecular complexity from simple benzonitrile precursors. researchgate.net For instance, a palladium-catalyzed cascade involving Heck coupling and C-H amination has been used to synthesize 2-aryl-1-pyrrolines, where an aryl iodide acts as both the arylation reagent and a co-catalyst. ecust.edu.cn

Development of Novel Catalytic Systems for Efficient Transformations

Progress in synthetic methodology is intrinsically linked to the development of new and improved catalytic systems. For transformations involving aryl iodides like this compound, catalysis is crucial for achieving high efficiency and selectivity.

Palladium-Based Catalysts : Palladium remains a dominant metal in cross-coupling chemistry. Research continues to focus on developing more active and robust ligands that enable challenging couplings, such as those with sterically hindered substrates or less reactive coupling partners. researchgate.net Mechanistic studies have provided insights into factors that can inhibit these reactions, such as the accumulation of iodide byproducts, leading to the development of improved protocols to overcome these limitations. mit.edu

Copper and Nickel Catalysts : There is a significant drive to replace precious metals with more abundant and economical alternatives like copper and nickel. nih.govresearchgate.net Copper-catalyzed trifluoromethylation has become a vital tool in synthetic chemistry. nih.gov Nickel-catalyzed systems have shown great promise for a variety of transformations, including the asymmetric reductive addition of aryl iodides to ketones and the alkylation of C-H bonds. nih.govacs.org

Photoredox and Electrocatalysis : Light- and electricity-driven reactions are emerging as powerful and sustainable alternatives to traditional thermal methods. Visible-light photoredox catalysis can generate radical intermediates under mild conditions, enabling a wide range of transformations, including trifluoromethylation. mdpi.com In some cases, these methods can proceed without any metal catalyst at all, using light to activate organic molecules directly, which is highly advantageous for reducing costs and metal contamination in the final products. mcgill.ca

Cobalt Catalysts : Pincer complexes of cobalt have been developed for the α-alkylation of nitriles with alcohols, demonstrating the potential of first-row transition metals to perform reactions traditionally dominated by their heavier counterparts. acs.org

Table 2: Selected Modern Catalytic Systems for Aryl Halide and Nitrile Functionalization

| Catalytic System | Transformation Type | Key Advantages |

| Pd(OAc)2 / Biarylphosphine Ligands | C-N Cross-Coupling mit.edu | High efficiency for aryl iodides, broad amine scope. |

| Ni / FOXAP-type Ligand / Mn | Asymmetric Reductive Addition acs.org | Mild conditions, high enantioselectivity, broad scope. |

| Ru(bpy)3Cl2 / Light | Photoredox Trifluoromethylation mdpi.com | Uses visible light, mild conditions, high functional group tolerance. |

| (iPr2NNN)CoCl2 / KOtBu | α-Alkylation of Nitriles acs.org | Uses earth-abundant cobalt, operates in air, high selectivity. |

| Catalyst-Free / Light | Trifluoromethylation mcgill.ca | Environmentally friendly, avoids metal catalysts and harsh reagents. |

Interdisciplinary Research Prospects and Translational Applications in Chemical Sciences

The research into substituted benzonitriles like this compound is not confined to fundamental organic synthesis. The unique properties imparted by the trifluoromethyl and nitrile groups create significant opportunities for interdisciplinary applications.

Medicinal Chemistry and Agrochemicals : The -CF3 group is a highly sought-after substituent in drug discovery due to its ability to enhance metabolic stability, binding affinity, and cell membrane permeability. nih.govresearchgate.net Functionalized benzonitriles are therefore valuable scaffolds and building blocks for the synthesis of new bioactive compounds. The development of efficient methods to create these molecules directly impacts the pace of pharmaceutical and agrochemical research.

Materials Science : The strong dipole moment and rigid structure of functionalized benzonitriles make them attractive components for advanced materials. Benzonitrile-functionalized covalent organic frameworks (COFs) have been developed for applications such as solid-phase microextraction due to their high stability and specific surface area. nih.gov The electronic properties of trifluoromethylated aromatics are also being exploited in the design of emitters for organic light-emitting diodes (OLEDs). rsc.org

Chemical Biology : As versatile synthetic intermediates, these compounds can be used to prepare molecular probes and labeled compounds for studying biological processes. The ability to selectively functionalize the molecule at different positions allows for the attachment of reporter tags or other functionalities.

Future research will likely focus on integrating emerging synthetic methods like flow chemistry and machine learning with novel catalytic systems to accelerate the discovery and optimization of reactions involving these valuable compounds. The continued exploration of their structure-property relationships will undoubtedly unlock new applications across the chemical sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.